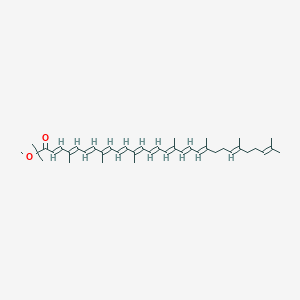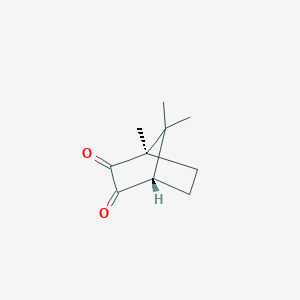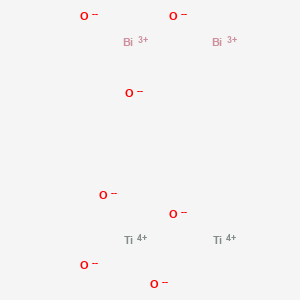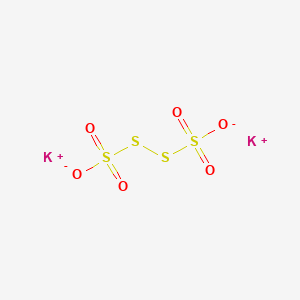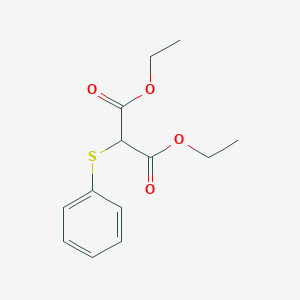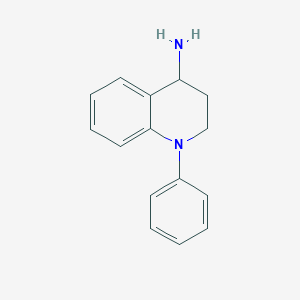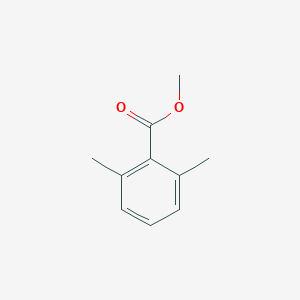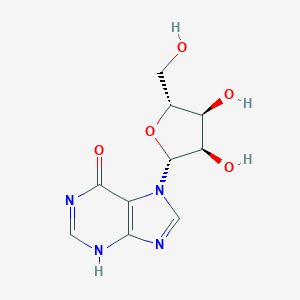
7-beta-Ribofuranosylhypoxanthine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-beta-Ribofuranosylhypoxanthine (7-β-Rib) is a nucleoside analog that has been widely studied for its potential use in scientific research. It is a modified form of the naturally occurring nucleoside hypoxanthine, which is a component of RNA and DNA. The modification of 7-β-Rib involves the addition of a ribofuranosyl group at the 7th position of the hypoxanthine base. This modification has been found to alter the properties of the molecule, making it useful for a variety of applications.
Wirkmechanismus
The mechanism of action of 7-β-Rib involves its incorporation into nucleic acids in place of natural nucleosides. Once incorporated, the molecule can alter the structure and function of the nucleic acid, leading to changes in gene expression and other cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-β-Rib depend on the specific context in which it is used. In general, the molecule has been found to have a number of effects on cellular processes, including changes in gene expression, alterations in protein function, and modulation of immune responses.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 7-β-Rib in lab experiments is its ability to alter nucleic acid structure and function in a controlled manner. This can be useful for studying the effects of specific modifications on cellular processes. However, the molecule also has limitations, including potential toxicity and the need for specialized techniques to incorporate it into nucleic acids.
Zukünftige Richtungen
There are a number of potential future directions for research on 7-β-Rib. One area of interest is in the development of new methods for incorporating the molecule into nucleic acids. Another area of interest is in the study of its effects on immune responses, which could have implications for the development of new therapies for diseases such as cancer and autoimmune disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of the molecule, as well as its potential limitations and toxicity.
Synthesemethoden
The synthesis of 7-β-Rib can be achieved through a number of methods. One common method involves the use of ribose-5-phosphate and hypoxanthine as starting materials. These are combined in the presence of enzymes such as purine nucleoside phosphorylase and ribokinase, which catalyze the formation of the 7-β-Rib molecule. Other methods involve the use of chemical synthesis techniques to create the molecule.
Wissenschaftliche Forschungsanwendungen
7-β-Rib has been found to have a number of potential applications in scientific research. One area of interest is in the study of RNA and DNA structure and function. The molecule can be used to probe the interactions between nucleic acids and proteins, as well as to study the effects of mutations and other modifications on nucleic acid structure.
Eigenschaften
| 10280-01-0 | |
Molekularformel |
C10H12N4O5 |
Molekulargewicht |
268.23 g/mol |
IUPAC-Name |
7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-8-5(14)9(18)12-2-11-8/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6-,7-,10-/m1/s1 |
InChI-Schlüssel |
MTBCDJLBNPJBFZ-KQYNXXCUSA-N |
Isomerische SMILES |
C1=NC(=O)C2=C(N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
SMILES |
C1=NC2=C(C(=O)N1)N(C=N2)C3C(C(C(O3)CO)O)O |
Kanonische SMILES |
C1=NC(=O)C2=C(N1)N=CN2C3C(C(C(O3)CO)O)O |
Synonyme |
7-beta-ribofuranosylhypoxanthine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


